molecular formula C13H21ClN2O2 B4391149 N-ethyl-2-{3-[(ethylamino)methyl]phenoxy}acetamide hydrochloride

N-ethyl-2-{3-[(ethylamino)methyl]phenoxy}acetamide hydrochloride

Cat. No. B4391149
M. Wt: 272.77 g/mol
InChI Key: GMWNGZULZLIXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-317491 is a selective antagonist of the P2X3 receptor, which is found in sensory neurons and involved in the transmission of pain signals. It was first synthesized by scientists at Abbott Laboratories in 2002 and has since been studied for its potential use as a pain reliever.

Scientific Research Applications

A-317491 has been studied for its potential use as a pain reliever, particularly in the treatment of chronic pain conditions such as neuropathic pain, fibromyalgia, and migraine. It has also been studied for its potential use in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Mechanism of Action

A-317491 works by blocking the P2X3 receptor, which is involved in the transmission of pain signals. When this receptor is activated by ATP, it opens a channel that allows calcium ions to enter the cell, leading to the transmission of pain signals. By blocking this receptor, A-317491 can reduce the transmission of pain signals and provide pain relief.
Biochemical and physiological effects:
Studies have shown that A-317491 can provide pain relief in animal models of neuropathic pain, fibromyalgia, and migraine. It has also been shown to reduce coughing and airway hyperresponsiveness in animal models of respiratory diseases. A-317491 has a relatively short half-life and is rapidly metabolized in the liver.

Advantages and Limitations for Lab Experiments

A-317491 is a selective antagonist of the P2X3 receptor, which makes it a useful tool for studying the role of this receptor in pain transmission. However, its short half-life and rapid metabolism can make it difficult to use in some experiments. In addition, its selectivity for the P2X3 receptor means that it may not be useful for studying other purinergic receptors.

Future Directions

Future research on A-317491 could focus on its potential use in the treatment of chronic pain conditions and respiratory diseases in humans. It could also be used to study the role of the P2X3 receptor in pain transmission and other physiological processes. Additionally, further research could be done to develop more stable analogs of A-317491 with longer half-lives and improved pharmacokinetic properties.

properties

IUPAC Name

N-ethyl-2-[3-(ethylaminomethyl)phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-3-14-9-11-6-5-7-12(8-11)17-10-13(16)15-4-2;/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWNGZULZLIXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCC(=O)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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